molecular formula C15H17N3O2S B2836153 2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1436137-61-9

2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B2836153
CAS No.: 1436137-61-9
M. Wt: 303.38
InChI Key: XKXNFATWDBMWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight318.40 g/mol
CAS Number2248767-02-2
DensityN/A
Boiling PointN/A

The compound's mechanism of action primarily involves the inhibition of specific kinases associated with various signaling pathways in cancer cells. It is hypothesized to act as a kinase inhibitor , potentially targeting the HER family of receptors , which play critical roles in tumor growth and proliferation. This mechanism is similar to other pyrimidine derivatives that have shown efficacy against various cancer types.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can effectively inhibit cell proliferation in non-small cell lung cancer (NSCLC) models. The specific activity of this compound has not been extensively documented, but it is expected to follow this trend based on its structural analogs.

Case Studies

  • In Vitro Studies : Preliminary in vitro studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • In Vivo Studies : Animal models treated with similar pyrimidine derivatives have shown reduced tumor sizes and improved survival rates, suggesting a promising therapeutic window for further development.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of pyrimidine derivatives. Notably, a review highlighted the importance of structural modifications in enhancing bioactivity and selectivity against cancer cells. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrimidine Derivative AAnticancerInduced apoptosis in NSCLC cell lines
Pyrimidine Derivative BKinase InhibitionTargeted HER kinases, reducing tumor growth
Pyrimidine Derivative CAntimicrobialEffective against resistant bacterial strains

Properties

IUPAC Name

2-cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-12(14(19)16-8-11-4-3-7-20-11)15(21-2)18-13(17-9)10-5-6-10/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXNFATWDBMWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.